(Rac)-NMDAR antagonist 1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(Rac)-NMDAR antagonist 1 is a compound that acts as an antagonist to the N-methyl-D-aspartate receptor (NMDAR). NMDARs are a subtype of glutamate receptors in the brain that play a crucial role in synaptic plasticity, memory function, and neurodevelopment. Antagonists of these receptors are of significant interest due to their potential therapeutic applications in treating neurological disorders such as Alzheimer’s disease, epilepsy, and neuropathic pain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Rac)-NMDAR antagonist 1 typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:

Formation of the core structure: This involves the construction of the central scaffold of the molecule through a series of organic reactions such as condensation, cyclization, or coupling reactions.

Functional group modifications: Introduction of specific functional groups that are essential for the activity of the compound. This may involve reactions such as halogenation, alkylation, or acylation.

Purification and isolation: The final product is purified using techniques such as chromatography and crystallization to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound would be scaled up using optimized reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: (Rac)-NMDAR antagonist 1 can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace certain atoms or groups within the molecule with different substituents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(Rac)-NMDAR antagonist 1 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the structure-activity relationship of NMDAR antagonists and to develop new derivatives with improved properties.

Biology: Employed in research to understand the role of NMDARs in synaptic transmission and plasticity, as well as their involvement in various neurological disorders.

Medicine: Investigated for its potential therapeutic applications in treating conditions such as Alzheimer’s disease, epilepsy, and neuropathic pain.

Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control and analytical testing.

Mechanism of Action

(Rac)-NMDAR antagonist 1 exerts its effects by binding to the NMDAR and blocking the action of glutamate, the primary excitatory neurotransmitter in the brain. This inhibition prevents the influx of calcium ions through the receptor, thereby reducing neuronal excitability and synaptic transmission. The molecular targets of this compound include the NMDAR subunits NR1, NR2A, and NR2B, which are involved in the receptor’s function and regulation.

Comparison with Similar Compounds

Ketamine: A well-known NMDAR antagonist used clinically as an anesthetic and for its antidepressant effects.

Memantine: Another NMDAR antagonist used in the treatment of Alzheimer’s disease.

Dextromethorphan: An over-the-counter cough suppressant that also acts as an NMDAR antagonist.

Uniqueness: (Rac)-NMDAR antagonist 1 is unique in its specific binding affinity and selectivity for certain NMDAR subunits, which may result in distinct pharmacological effects compared to other NMDAR antagonists. Its racemic nature also allows for the study of stereoisomer-specific interactions and activities.

Biological Activity

(Rac)-NMDAR antagonist 1 is a racemic compound known for its selective antagonistic activity against the N-methyl-D-aspartate receptor (NMDAR), particularly the NR2B subunit. This compound has garnered attention in the field of neuroscience due to its potential therapeutic applications in various neurological disorders, including depression and excitotoxicity-related conditions. The following sections detail its biological activity, pharmacological properties, and relevant research findings.

This compound functions primarily by inhibiting the NR2B subunit of NMDARs, which are critical for synaptic plasticity and memory function. By blocking these receptors, the compound can modulate glutamatergic signaling, thereby reducing excitotoxicity—a process implicated in neurodegenerative diseases and acute brain injuries .

Pharmacological Profile

- Selectivity : this compound exhibits high selectivity for NR2B-containing NMDARs compared to other receptor types, such as adrenergic and sigma receptors. This selectivity is crucial for minimizing side effects associated with broader receptor antagonism .

- Bioavailability : The compound is noted for its oral bioavailability, making it a viable candidate for clinical use .

Table 1: Summary of Key Studies Involving this compound

In Vivo Studies

In vivo studies have demonstrated that this compound can effectively reduce symptoms associated with excitotoxicity in animal models. For instance, administration of this compound has been linked to improved outcomes in models of traumatic brain injury by attenuating neuronal damage and preserving cognitive function.

Clinical Implications

The potential clinical applications of this compound extend to:

- Neuropathic Pain : By modulating NMDAR activity, it may alleviate pain signaling pathways that are often upregulated in chronic pain conditions.

- Psychiatric Disorders : Its rapid-acting antidepressant properties are being explored, particularly in treatment-resistant depression where traditional therapies have failed.

- Neuroprotection : The compound's ability to confer neuroprotection during excitotoxic events positions it as a candidate for treating conditions such as stroke or traumatic brain injury.

Properties

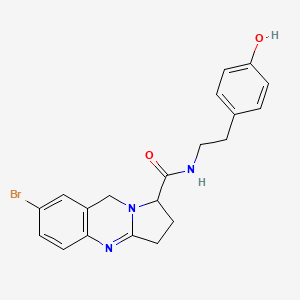

IUPAC Name |

7-bromo-N-[2-(4-hydroxyphenyl)ethyl]-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20BrN3O2/c21-15-3-6-17-14(11-15)12-24-18(7-8-19(24)23-17)20(26)22-10-9-13-1-4-16(25)5-2-13/h1-6,11,18,25H,7-10,12H2,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCHFPVRYYJGAJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NC3=C(CN2C1C(=O)NCCC4=CC=C(C=C4)O)C=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.